1-(benzylsulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
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Overview
Description
N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes phenoxyphenyl, phenylmethanesulfonyl, and piperidine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an antagonist for specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an antagonist, inhibiting the activity of its target, or as an agonist, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-N-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine: A potent inhibitor of mitochondrial complex I.
4-Amino-N-(4-phenoxyphenyl)benzenesulfonamide: Used in various biomedical applications.
Uniqueness
N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C25H26N2O4S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c28-25(26-22-11-13-24(14-12-22)31-23-9-5-2-6-10-23)21-15-17-27(18-16-21)32(29,30)19-20-7-3-1-4-8-20/h1-14,21H,15-19H2,(H,26,28) |
InChI Key |
WRUPOVMJQJGRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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